molecular formula C25H19F3NP B4302211 Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)- CAS No. 53120-48-2

Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)-

Cat. No.: B4302211
CAS No.: 53120-48-2
M. Wt: 421.4 g/mol
InChI Key: ABGIIVDTVYFQMK-UHFFFAOYSA-N
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Description

Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)-: is an organophosphorus compound that features a phosphine imide functional group. This compound is known for its unique structure, which includes three phenyl groups attached to a phosphorus atom and a trifluoromethyl-substituted phenyl group attached to a nitrogen atom. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)- typically involves the reaction of triphenylphosphine with an azide compound. For example, triphenylphosphine can react with phenyl azide to form triphenylphosphine phenylimide . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen or other oxidizing agents can be used for oxidation reactions.

    Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.

Major Products:

    Phosphine Oxide: Formed during oxidation reactions.

    Substituted Phosphine Imides: Formed during substitution reactions.

Mechanism of Action

The mechanism of action of Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)- involves its ability to form stable complexes with transition metals. These complexes can facilitate various chemical reactions by stabilizing reaction intermediates and lowering activation energies . The molecular targets include various transition metals, and the pathways involved are typically related to catalytic cycles in organic synthesis.

Comparison with Similar Compounds

Uniqueness: Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)- is unique due to the presence of the trifluoromethyl-substituted phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific catalytic applications and in the synthesis of complex molecules .

Properties

IUPAC Name

triphenyl-[3-(trifluoromethyl)phenyl]imino-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3NP/c26-25(27,28)20-11-10-12-21(19-20)29-30(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGIIVDTVYFQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392259
Record name Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53120-48-2
Record name Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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